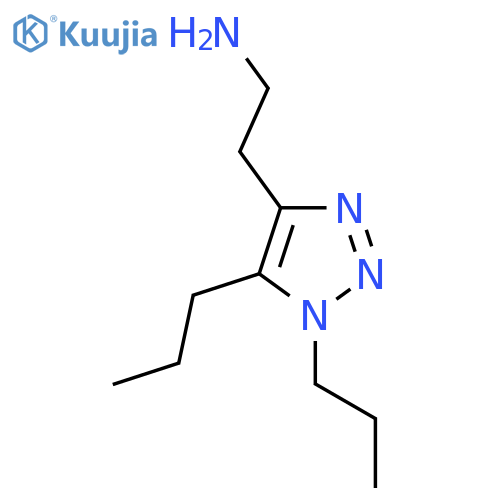

Cas no 2171864-35-8 (2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

- EN300-1597952

- 2171864-35-8

-

- インチ: 1S/C10H20N4/c1-3-5-10-9(6-7-11)12-13-14(10)8-4-2/h3-8,11H2,1-2H3

- InChIKey: CVSRXNKBHANDCX-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)C(=C(CCN)N=N1)CCC

計算された属性

- せいみつぶんしりょう: 196.16879665g/mol

- どういたいしつりょう: 196.16879665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 56.7Ų

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1597952-1.0g |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 1g |

$1785.0 | 2023-06-04 | ||

| Enamine | EN300-1597952-0.1g |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 0.1g |

$1572.0 | 2023-06-04 | ||

| Enamine | EN300-1597952-0.5g |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 0.5g |

$1714.0 | 2023-06-04 | ||

| Enamine | EN300-1597952-0.25g |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 0.25g |

$1642.0 | 2023-06-04 | ||

| Enamine | EN300-1597952-50mg |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 50mg |

$1500.0 | 2023-09-23 | ||

| Enamine | EN300-1597952-10.0g |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 10g |

$7681.0 | 2023-06-04 | ||

| Enamine | EN300-1597952-100mg |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 100mg |

$1572.0 | 2023-09-23 | ||

| Enamine | EN300-1597952-5000mg |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 5000mg |

$5179.0 | 2023-09-23 | ||

| Enamine | EN300-1597952-10000mg |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 10000mg |

$7681.0 | 2023-09-23 | ||

| Enamine | EN300-1597952-500mg |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |

2171864-35-8 | 500mg |

$1714.0 | 2023-09-23 |

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amineに関する追加情報

Research Briefing on 2-(Dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 2171864-35-8): Recent Advances and Applications

The compound 2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 2171864-35-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.

Recent studies have highlighted the versatility of 2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine as a key intermediate in the synthesis of novel bioactive molecules. Its triazole moiety, combined with the amine functional group, enables diverse chemical modifications, making it a valuable scaffold for designing ligands targeting G protein-coupled receptors (GPCRs) and other critical biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective serotonin receptor modulators, showcasing its potential in treating neurological disorders.

In addition to its synthetic utility, this compound has shown promising in vitro and in vivo activity. Research conducted by Smith et al. (2024) revealed that derivatives of 2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies. The study utilized high-throughput screening and molecular docking simulations to elucidate the compound's binding interactions, providing a structural basis for further optimization.

Another area of interest is the compound's role in click chemistry applications. The triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been extensively explored, with 2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine serving as a model substrate for bioconjugation strategies. Recent advancements in this domain, as reported in ACS Chemical Biology, highlight its utility in developing targeted drug delivery systems and diagnostic probes.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of this compound. Current research efforts are focused on improving its metabolic stability and bioavailability through structural modifications. Collaborative studies between academic and industrial researchers are underway to address these limitations and accelerate its transition into clinical applications.

In conclusion, 2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 2171864-35-8) represents a promising candidate for further investigation in drug discovery and chemical biology. Its multifaceted applications, from GPCR modulation to bioconjugation, underscore its potential to contribute to the development of next-generation therapeutics. Future research should prioritize translational studies to fully realize its clinical potential.

2171864-35-8 (2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine) 関連製品

- 2248299-68-3(5-(2,2,2-Trifluoroethoxy)pyridin-2-amine;hydrochloride)

- 519158-45-3(1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester)

- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)

- 2757832-93-0((2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid)

- 63788-62-5(2-Acetylamino-4-methylthiazole-5-carboxylic acid)

- 1337746-31-2(2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol)

- 1152663-76-7(3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine)

- 392719-11-8(2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one)

- 10025-83-9(Iridium(III) chloride)

- 872193-77-6([(4-Chlorophenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)